2,5-Dibromo-3,4-difluorotoluene
Description
Properties
IUPAC Name |
1,4-dibromo-2,3-difluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTGYRGPSYIJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Mechanistic Investigations for 2,5 Dibromo 3,4 Difluorotoluene
Retrosynthetic Analysis and Advanced Target-Oriented Synthesis Approaches
A retrosynthetic analysis of 2,5-dibromo-3,4-difluorotoluene suggests that the most straightforward approach involves the selective bromination of a pre-existing difluorotoluene core. The carbon-bromine bonds are the most logical disconnections, leading back to a simpler, commercially available precursor.
Precursor Design and Optimized Starting Material Considerations in Complex Synthetic Pathways
The selection of an appropriate precursor is critical for an efficient synthesis. In this case, 3,4-difluorotoluene (B1333485) is the ideal starting material. It is commercially available from various suppliers, which circumvents the need for a multi-step synthesis of the core aromatic structure. thermofisher.comscbt.comchemicalbook.comsigmaaldrich.com The chemical properties of 3,4-difluorotoluene are well-defined, providing a solid foundation for developing the subsequent bromination steps. chemicalbook.com
The key consideration in using 3,4-difluorotoluene is understanding the directing effects of the existing substituents on the aromatic ring. The methyl group (-CH3) is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2 and 6, and position 4, which is already substituted). savemyexams.com The fluorine atoms are deactivating groups but are also ortho, para-directors. wikipedia.orgcsbsju.educhemistrytalk.orgorganicchemistrytutor.com The combined influence of these groups will determine the regioselectivity of the bromination reaction.
Multi-step Reaction Sequence Elucidation and Process Optimization Methodologies
A plausible multi-step synthesis of this compound from 3,4-difluorotoluene would involve a carefully controlled bromination process. The primary challenge lies in achieving the desired 2,5-dibromo substitution pattern, as other isomers are likely to form.
To control the regioselectivity, a variety of brominating agents and catalysts could be employed. A common method for aromatic bromination is the use of bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, would need to be carefully optimized to favor the desired isomer.
Table 1: Hypothetical Bromination Conditions for 3,4-difluorotoluene
| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Potential Outcome |
| 1 | Br2 | FeBr3 | Dichloromethane | 0 - 25 | Mixture of mono- and di-brominated isomers |
| 2 | N-Bromosuccinimide (NBS) | Sulfuric Acid | Acetonitrile (B52724) | 25 - 50 | Potentially higher selectivity for mono-bromination |
| 3 | Br2 | Zeolite | Dichloromethane | 25 | Shape-selective catalysis might favor certain isomers |
Stereochemical Control and Fluorination Methodologies on the Toluene (B28343) Core
As the target molecule is achiral, stereochemical control is not a factor in its synthesis. The discussion of fluorination methodologies is more relevant to the synthesis of the precursor, 3,4-difluorotoluene, rather than the subsequent bromination steps. Modern fluorination methods, such as nucleophilic aromatic substitution with fluoride (B91410) salts or electrophilic fluorination, are often employed in the synthesis of fluorinated aromatics. wikipedia.org However, for the synthesis of this compound, starting with the commercially available difluorotoluene is the most practical approach.
The directing effects of the methyl and fluoro groups are the primary drivers of functionalization on the 3,4-difluorotoluene ring. The activating, ortho,para-directing methyl group and the deactivating, ortho,para-directing fluoro groups will lead to a complex reactivity pattern. It is likely that the first bromination would occur at the 2- or 6-position, which are both activated by the methyl group. The introduction of the first bromine atom would further deactivate the ring, making the second bromination more challenging and potentially requiring harsher conditions. Achieving the 2,5-dibromo substitution pattern would likely require separation of isomers at one or more stages of the synthesis.
Exploration of Catalytic Systems and Detailed Reaction Mechanism Studies in Synthesis
The synthesis of this compound would rely on well-established catalytic systems for electrophilic aromatic halogenation. Lewis acids like FeBr3 are essential for polarizing the bromine molecule, making it a more potent electrophile. The reaction mechanism proceeds through the formation of a sigma complex (also known as an arenium ion), where the bromine atom is attached to the aromatic ring and the positive charge is delocalized across the ring. The stability of the possible sigma complexes for the different substitution positions determines the final product distribution.
A detailed mechanistic study, likely involving kinetic analysis and computational modeling, would be necessary to fully understand the regioselectivity of the bromination of 3,4-difluorotoluene. nih.gov Such studies would elucidate the relative energies of the transition states leading to the various possible isomers and allow for the rational design of a more selective synthesis.
Information regarding "this compound" is not available in public scientific literature.
Following a comprehensive search of scientific databases, chemical supplier catalogs, and patent literature, it has been determined that there is no published information regarding the synthesis, mechanistic investigations, or application of green chemistry principles specifically for the compound This compound .
While the compound is listed with the CAS Number 1804939-20-5, indicating its potential existence, there are no available scientific articles, patents, or detailed experimental procedures describing its preparation or properties. The provided outline requires in-depth, scientifically accurate content on "Sophisticated Synthetic Methodologies and Mechanistic Investigations" and "Principles of Green Chemistry and Sustainable Synthetic Route Design" for this specific molecule. Due to the complete absence of research data on this compound, it is not possible to generate a thorough and factual article that adheres to the requested structure and content requirements.
Information on related compounds, such as other brominated or fluorinated toluenes and different polyhalogenated aromatic systems, exists. However, per the strict instructions to focus solely on this compound, this information cannot be used to construct the requested article.
Therefore, the generation of a scientifically accurate and detailed article on "this compound" as per the provided outline cannot be fulfilled at this time.
Chemical Reactivity and Transformational Studies of 2,5 Dibromo 3,4 Difluorotoluene
Nucleophilic Aromatic Substitution (SNAr) Reactions and Kinetic Analysis
The benzene (B151609) ring of 2,5-Dibromo-3,4-difluorotoluene is rendered electron-deficient by the presence of two strongly electron-withdrawing fluorine atoms. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). organic-chemistry.orgmasterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. nsf.gov
For this compound, the fluorine atoms are expected to be the more likely leaving groups in an SNAr reaction, as fluoride (B91410) is a better leaving group than bromide in this context. The rate of reaction is significantly influenced by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. The electron-withdrawing nature of the remaining fluorine and bromine atoms, as well as the methyl group, would play a crucial role in this stabilization. masterorganicchemistry.com
Kinetic analysis of SNAr reactions typically involves monitoring the reaction rate under pseudo-first-order conditions, with a large excess of the nucleophile. Such studies would allow for the determination of the rate constants and activation parameters, providing insight into the reaction mechanism and the influence of different nucleophiles and reaction conditions. While specific kinetic data for this compound is not available, studies on similar polyhalogenated aromatic compounds demonstrate that the reaction rates are highly dependent on the nature of the nucleophile and the solvent. researchgate.net
Electrophilic Aromatic Substitution Reactions: Controlled Studies and Site Selectivity
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The rate and regioselectivity of EAS reactions are governed by the electronic and steric effects of the substituents already present on the ring. masterorganicchemistry.com In this compound, the substituents present a complex interplay of directing effects.
The methyl group is an activating, ortho-, para-director, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions ortho and para to it. mnstate.edu Conversely, the fluorine and bromine atoms are deactivating, ortho-, para-directors. They withdraw electron density from the ring through induction but can donate electron density through resonance. mnstate.edu
Given the substitution pattern of this compound, there is only one available hydrogen atom for substitution. Therefore, controlled studies would focus on the feasibility and conditions required for substitution at this position. The combined deactivating effects of the four halogen atoms would likely make the ring significantly less reactive towards electrophiles compared to toluene (B28343) itself, requiring harsh reaction conditions. researchgate.netlecturio.com
Metal-Mediated Cross-Coupling Reactions Utilizing Bromine Substituents
The two bromine atoms on this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocols and Catalyst Efficiency
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. nih.govlibretexts.org This reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For this compound, both bromine atoms can potentially participate in Suzuki-Miyaura coupling reactions.
The efficiency of the catalyst is a critical factor in these reactions. Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or more advanced biarylphosphine ligands, are commonly employed. nih.govnih.govresearchgate.net The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the reaction. For instance, in the double Suzuki-Miyaura coupling of dibromothiophenes, a simple system of Pd(OAc)₂/PPh₃ in aqueous ethanol (B145695) has been shown to be effective. researchgate.net
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrate |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | Aryl bromides |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | Heteroaryl chlorides |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Aryl bromides |
This table presents common catalyst systems and is for illustrative purposes. Optimal conditions for this compound would require experimental determination.
Stille Coupling and Negishi Coupling Methodologies for C-C Bond Formation
Stille Coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org This method is known for its tolerance of a wide array of functional groups. organic-chemistry.org The bromine atoms of this compound would be the reactive sites for Stille coupling. The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene. rsc.org
Negishi Coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles. researchgate.net This reaction could be employed to introduce a variety of alkyl, aryl, or vinyl groups onto the this compound scaffold.
Advanced Ligand Design and Impact on Cross-Coupling Performance
The performance of metal-catalyzed cross-coupling reactions is heavily dependent on the nature of the ligand coordinated to the metal center. Advanced ligand design focuses on creating ligands that can enhance catalyst activity, stability, and selectivity. Bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have been shown to be highly effective in promoting the coupling of challenging substrates. organic-chemistry.orgnih.gov
These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher yields and faster reaction times. nih.gov For a sterically hindered and electronically deactivated substrate like this compound, the use of such advanced ligands would likely be crucial for achieving efficient cross-coupling.
Regiochemical Outcomes and Steric Effects in Cross-Coupling Transformations
When a molecule contains two or more reactive sites, the regioselectivity of a reaction becomes a critical consideration. In this compound, the two bromine atoms are in electronically and sterically distinct environments. The bromine at the 2-position is flanked by a methyl group and a fluorine atom, while the bromine at the 5-position is adjacent to two fluorine atoms.
This difference in the local environment can lead to regioselective cross-coupling, where one bromine atom reacts preferentially over the other. Generally, oxidative addition of the palladium catalyst is faster at the less sterically hindered and more electron-deficient C-Br bond. nih.govnih.gov Therefore, it is plausible that the bromine at the 5-position might react preferentially. However, the specific regiochemical outcome can also be influenced by the choice of catalyst, ligand, and reaction conditions, and in some cases, this selectivity can be reversed. nsf.gov
Functional Group Interconversions and Advanced Derivatization Strategies
The synthetic utility of this compound is intrinsically linked to the chemical transformations of its bromine and methyl functionalities. The two bromine atoms on the aromatic ring serve as versatile handles for a variety of functional group interconversions, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Lithiation via metal-halogen exchange represents another key strategy for derivatization. Treatment of a dibromo-aromatic compound with a strong organolithium reagent, such as n-butyllithium, can lead to the formation of a monolithiated or dilithiated intermediate. These highly reactive species can then be quenched with a wide range of electrophiles to introduce new functional groups. For instance, reaction with carbon dioxide would yield carboxylic acids, while treatment with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively. The regioselectivity of the lithiation can be influenced by factors such as the solvent and temperature.
The methyl group on the toluene ring also offers a site for chemical modification. Oxidation of the methyl group can lead to the corresponding benzaldehyde (B42025) or benzoic acid derivatives, which are valuable intermediates for further synthetic transformations.
Below is a table summarizing potential derivatization strategies for this compound based on the reactivity of analogous compounds.
| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |
| This compound | ArB(OH)₂, Pd catalyst, Base | 2-Aryl-5-bromo-3,4-difluorotoluene / 2,5-Diaryl-3,4-difluorotoluene | Suzuki Coupling |
| This compound | n-BuLi, then E⁺ (e.g., CO₂) | 2-Bromo-5-lithio-3,4-difluorotoluene, then 2-Bromo-5-carboxy-3,4-difluorotoluene | Lithiation/Carboxylation |
| This compound | Oxidizing agent (e.g., KMnO₄) | 2,5-Dibromo-3,4-difluorobenzoic acid | Oxidation |
Radical Reactions and Detailed Mechanistic Investigations on Halogenated Toluene Systems
The study of radical reactions involving halogenated toluenes is crucial for understanding their stability, degradation pathways, and potential for further functionalization. The methyl group of toluene is particularly susceptible to radical halogenation, a process that proceeds via a free-radical chain mechanism.
This type of reaction is typically initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) using UV light or a radical initiator. The resulting halogen radical then abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This benzylic radical subsequently reacts with another halogen molecule to yield the halogenated product and a new halogen radical, thus propagating the chain reaction.
In the case of this compound, the presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring can influence the stability of the benzylic radical intermediate and, consequently, the reactivity of the methyl group towards radical abstraction. Mechanistic investigations on similar halogenated toluene systems often employ computational methods to model the reaction pathways and transition states, providing insights into the reaction kinetics and selectivity.
Detailed mechanistic studies would involve:
Initiation: The generation of bromine radicals from molecular bromine.
Propagation: The abstraction of a benzylic hydrogen by a bromine radical to form a 2,5-dibromo-3,4-difluorobenzyl radical, followed by the reaction of this radical with Br₂.
Termination: The combination of any two radical species to end the chain reaction.
The table below outlines the key steps in the proposed radical bromination of this compound.
| Reaction Step | Reactants | Products |
| Initiation | Br₂ (+ hν) | 2 Br• |
| Propagation Step 1 | This compound + Br• | 2,5-Dibromo-3,4-difluorobenzyl radical + HBr |
| Propagation Step 2 | 2,5-Dibromo-3,4-difluorobenzyl radical + Br₂ | 2,5-Dibromo-1-(bromomethyl)-3,4-difluorobenzene + Br• |
| Termination | Br• + Br• | Br₂ |
| Termination | 2,5-Dibromo-3,4-difluorobenzyl radical + Br• | 2,5-Dibromo-1-(bromomethyl)-3,4-difluorobenzene |
Further research is necessary to experimentally validate these proposed reaction pathways and to fully elucidate the intricate details of the radical-mediated transformations of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of the atoms.
The ¹H NMR spectrum of 2,5-Dibromo-3,4-difluorotoluene is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule: the aromatic proton and the methyl group protons.
Aromatic Proton (H-6): A single proton is attached to the aromatic ring at the C-6 position. Its chemical shift would be influenced by the adjacent bromine atom at C-5 and the methyl group at C-1. This proton is expected to appear as a multiplet due to coupling with the fluorine atom at C-4 and potentially a long-range coupling with the methyl protons. The through-space or through-bond coupling to the fluorine atom (⁴J H-F) would be a key diagnostic feature.
Methyl Protons (-CH₃): The three protons of the methyl group at C-1 are chemically equivalent and would give rise to a single resonance. This signal may appear as a singlet or a narrow multiplet if long-range coupling to the aromatic proton (⁵J H-H) or the fluorine atom at C-2 (⁴J H-F) is resolved.
The analysis of coupling constants (J-values) is critical for confirming assignments. The magnitude of proton-fluorine coupling is particularly informative for determining the relative positions of these atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₃ (H-7) | ~2.4 | s or narrow m | ⁴J H-F, ⁵J H-H |
| Ar-H (H-6) | ~7.5 - 7.8 | m | ⁴J H-F |
¹³C and ¹⁹F NMR provide further structural confirmation and insight into the electronic environment within the molecule.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the attached substituents. The carbons directly bonded to the highly electronegative fluorine atoms (C-3 and C-4) will exhibit large C-F coupling constants (¹J C-F), which are diagnostic. Carbons adjacent to the fluorinated carbons will show smaller, two-bond couplings (²J C-F). Similarly, the carbons bonded to bromine (C-2 and C-5) will be shifted to lower field compared to unsubstituted carbons.
Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at C-3 and C-4. The chemical shifts and the presence of a significant fluorine-fluorine coupling constant (³J F-F) would confirm their ortho relationship. Additionally, coupling to the aromatic proton (H-6) and the methyl protons may also be observed.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-1 | ~135-140 | Yes (³J C-F) |
| C-2 | ~115-120 | Yes (²J C-F) |
| C-3 | ~150-160 (d) | Yes (¹J C-F) |
| C-4 | ~150-160 (d) | Yes (¹J C-F) |
| C-5 | ~118-123 | Yes (³J C-F) |
| C-6 | ~130-135 | Yes (⁴J C-F) |
| -CH₃ | ~20-25 | Yes (³J C-F) |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. youtube.com In this molecule, a COSY spectrum would primarily be used to confirm any long-range coupling between the aromatic proton (H-6) and the methyl protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. youtube.com It would show a cross-peak between the H-6 signal and the C-6 signal, and another between the methyl proton signal and the methyl carbon signal, thus unambiguously assigning these carbons.
The methyl protons correlating to C-1, C-2, and C-6.
The aromatic proton H-6 correlating to C-1, C-2, C-4, and C-5. These correlations would allow for the complete and definite assignment of all quaternary carbons and confirm the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, which can be compared to the theoretical exact mass of C₇H₄Br₂F₂ to validate the molecular formula. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern. Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing the purity of the sample and obtaining its electron ionization (EI) mass spectrum. The fragmentation pattern in the EI spectrum provides structural clues. For this compound, likely fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) and the loss of the methyl group ([M-CH₃]⁺), which would likely be followed by further fragmentation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₇H₄Br₂F₂ |
| Theoretical Exact Mass | ~287.86 g/mol |
| Molecular Ion Pattern | Characteristic 1:2:1 triplet (M, M+2, M+4) due to two Br atoms |
| Key Fragmentations | [M-Br]⁺, [M-CH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group appears in the 3000-2850 cm⁻¹ range.
C=C Vibrations: Aromatic ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.
C-F Vibrations: The strong C-F stretching vibrations are a key feature and are expected to appear in the 1350-1100 cm⁻¹ region.
C-Br Vibrations: The C-Br stretching vibrations occur at lower frequencies, typically in the 700-500 cm⁻¹ range.
The specific frequencies and intensities of these bands create a unique "fingerprint" for this compound, allowing for its identification and the confirmation of its functional groups.
Table 4: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 |
| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1600 - 1450 |
| C-F Stretch | Ar-F | 1350 - 1100 |
| C-Br Stretch | Ar-Br | 700 - 500 |
X-ray Diffraction Studies for Solid-State Structural Analysis and Crystal Packing
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.
The data obtained from X-ray crystallography includes:
Definitive Connectivity: It confirms the bonding arrangement of all atoms.
Precise Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles, offering insight into the effects of steric and electronic interactions between the substituents.
Crystal Packing and Intermolecular Interactions: The analysis reveals how individual molecules are arranged in the crystal lattice. researchgate.net This can uncover non-covalent interactions such as halogen bonding (Br···Br or Br···F) or π-π stacking, which govern the solid-state properties of the material. researchgate.net While no specific crystal structure for this compound is publicly available, analysis of related structures provides a basis for what to expect. researchgate.net
Chromatographic Methodologies for Purity Assessment and Separation Science (e.g., HPLC, GC)
The rigorous assessment of purity and the effective separation of this compound from starting materials, byproducts, and isomers are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary analytical techniques employed for these purposes. The choice between HPLC and GC is dictated by the compound's volatility, thermal stability, and the specific requirements of the analysis, such as the polarity of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase. The inherent hydrophobicity of the dibromodifluorinated aromatic ring allows for strong retention and effective separation on common stationary phases like octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8).
Separation is achieved by carefully tuning the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the target compound while providing adequate resolution from both more polar and less polar impurities. Detection is most commonly performed using a UV-Vis detector, as the aromatic ring of this compound exhibits strong absorbance in the ultraviolet region (typically around 210-280 nm).
A typical HPLC analysis for purity would involve dissolving a precisely weighed sample in a suitable solvent and injecting it into the instrument. The resulting chromatogram displays peaks corresponding to the main compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of percentage purity.
Table 1: Illustrative HPLC Purity Analysis of a this compound Sample
This table presents hypothetical data from a reversed-phase HPLC analysis to determine the purity of a synthesized batch of this compound.
| Retention Time (min) | Peak Area (mAU*s) | Component Identity | Area % |
| 2.85 | 15.6 | Unknown Impurity 1 | 0.4% |
| 4.12 | 10.2 | Unknown Impurity 2 | 0.2% |
| 7.54 | 3950.8 | This compound | 99.3% |
| 8.91 | 3.4 | Unknown Impurity 3 | 0.1% |
Gas Chromatography (GC)
Gas chromatography is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it ideal for separating closely related isomers that might be difficult to resolve by other methods.
In a typical GC analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. For a moderately polar compound like this compound, a mid-polarity stationary phase, such as one containing (5%-phenyl)-methylpolysiloxane, is often a suitable choice.
The separation occurs as the different components of the sample interact with the stationary phase to varying degrees. An oven temperature program, which gradually increases the column temperature, is used to facilitate the elution of components in order of their boiling points and polarities.
Several detectors can be used with GC for the analysis of this compound:
Flame Ionization Detector (FID): A universal detector that provides a response proportional to the mass of carbon, suitable for general purity assessment.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it exceptionally effective for detecting trace amounts of this compound and any halogenated impurities.
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides not only retention time data but also mass spectra for each separated component. This allows for definitive identification of the main peak as this compound and aids in the structural elucidation of unknown impurities.
Table 2: Example GC-MS Data for the Analysis of this compound
This table shows representative data from a hypothetical GC-MS analysis, identifying the main component and a potential isomeric impurity based on retention time and mass spectral data.
| Retention Time (min) | Peak Area | Proposed Identity | Key Mass Fragments (m/z) |
| 10.45 | 12,870 | Isomeric Impurity | 270, 191, 112 |
| 10.82 | 2,560,450 | This compound | 270, 191, 112 |
Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 3,4 Difluorotoluene
Quantum Chemical Calculations for Electronic Structure, Charge Distribution, and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5-Dibromo-3,4-difluorotoluene. These methods, rooted in the principles of quantum mechanics, allow for the detailed characterization of the molecule's electronic landscape.
The electronic structure of this compound is heavily influenced by the presence of four halogen substituents on the toluene (B28343) ring. The two bromine and two fluorine atoms, with their high electronegativity, create a complex interplay of inductive and resonance effects. This results in a non-uniform charge distribution across the molecule. Theoretical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge, highlighting the electron-rich and electron-deficient areas. These maps are crucial for predicting how the molecule will interact with other chemical species.
Furthermore, quantum chemical calculations provide detailed information about the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key indicators of a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.
Density Functional Theory (DFT) Applications in Predicting Reactivity and Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the reactivity and exploring the potential reaction pathways of organic molecules like this compound. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying complex chemical systems.
By modeling the interactions of this compound with various reagents, DFT can be used to predict the most likely sites for electrophilic and nucleophilic attack. The bromine atoms, for example, can be potential sites for reactions such as cross-coupling, while the aromatic ring can undergo substitution reactions.
DFT calculations are also instrumental in elucidating reaction mechanisms. Researchers can map out the entire energy profile of a proposed reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a particular transformation. For a molecule with multiple potential reaction sites like this compound, DFT can help discern the most favorable reaction pathway under specific conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for the conformational analysis of flexible molecules and for studying intermolecular interactions.
For this compound, the primary source of conformational flexibility is the rotation of the methyl group. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Furthermore, MD simulations can be used to model the interactions of this compound with itself (in the solid or liquid state) or with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature and strength of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and the particularly important halogen bonds.
Spectroscopic Parameter Prediction and Validation through Computational Models
Computational models are indispensable tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can predict various spectroscopic data, which can then be compared with experimental results for validation.
For instance, computational methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted, aiding in the assignment of experimental NMR spectra. The prediction of electronic transitions can also help in the interpretation of ultraviolet-visible (UV-Vis) spectra.
This synergy between computational prediction and experimental validation is a powerful approach. When theoretical and experimental data are in good agreement, it provides strong evidence for the accuracy of the computational model and the correctness of the structural and electronic assignments.
Analysis of Halogen Bonding Interactions and Their Influence on Molecular Behavior
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atoms can act as halogen bond donors. The strength of these interactions is influenced by the electron-withdrawing nature of the other substituents on the aromatic ring. nih.gov
Computational studies are essential for characterizing halogen bonds. These calculations can determine the geometry and strength of these interactions, providing insights that are often difficult to obtain through experimental methods alone. The analysis of the molecular electrostatic potential, as mentioned earlier, can identify the electropositive region on the bromine atoms (the σ-hole) that is responsible for halogen bonding.
Research Applications of 2,5 Dibromo 3,4 Difluorotoluene As a Versatile Synthetic Building Block and Material Precursor
Role as a Precursor in the Synthesis of Advanced Organic Intermediates
The primary utility of 2,5-Dibromo-3,4-difluorotoluene in synthetic organic chemistry stems from the presence of two bromine atoms, which are excellent leaving groups in a variety of cross-coupling reactions. These positions are ripe for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.
Detailed research has shown that di-bromo aromatic compounds are ideal substrates for palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings. nih.govwikipedia.orgresearchgate.netwikipedia.org In a typical Suzuki-Miyaura reaction, the bromo-substituent is coupled with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This method is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Similarly, the Stille reaction couples the organohalide with an organotin compound, offering another powerful route to complex molecules. wikipedia.orglibretexts.org
The two bromine atoms on this compound can be addressed either simultaneously or sequentially, allowing for the synthesis of both symmetrical and unsymmetrical bi-aryl or multi-aryl compounds. These resulting structures are often key intermediates in the synthesis of pharmaceuticals, and other high-value chemicals. The fluorine atoms and the methyl group, while generally less reactive under these coupling conditions, significantly influence the electronic properties and solubility of both the starting material and the resulting intermediates.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Intermediate Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes with a base (e.g., K₃PO₄) | Substituted Bi-aryl or Styrenyl compounds |
| Stille Coupling | Organostannane (e.g., R-Sn(Bu)₃) | Pd(PPh₃)₄ or other Pd(0) complexes | Complex poly-aromatic or vinyl-aromatic systems |
| Heck Coupling | Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand and a base | Stilbene derivatives |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst with a specialized phosphine ligand and a strong base | N-Aryl amine derivatives |
Utility in the Development of Monomers for Functional Polymers and Advanced Materials (e.g., optoelectronic, electronic)
The structure of this compound is exceptionally well-suited for its use as a monomer precursor in the synthesis of functional polymers for advanced material applications, particularly in optoelectronics. The two bromine atoms provide the necessary handles for polycondensation reactions, such as Stille or Suzuki polycondensation, which are powerful methods for creating conjugated polymers. wikipedia.orgwiley-vch.de
These polymerization reactions link monomer units together to form long, conjugated polymer chains that are the active components in devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). nih.gov The properties of these polymers are finely tuned by the substituents on the monomer unit.
Fluorine Atoms : The two electron-withdrawing fluorine atoms have a profound impact on the electronic properties of the resulting polymer. They tend to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for matching the energy levels of other materials within an electronic device to ensure efficient charge injection, transport, and device performance.
Methyl Group : The methyl group (-CH₃) enhances the solubility of the resulting polymer in organic solvents. Good solubility is crucial for processing these materials into the thin, uniform films required for device fabrication using techniques like spin-coating or printing.
Dibromo Functionality : The 2,5-dibromo substitution pattern dictates the connectivity of the polymer backbone, leading to a well-defined regioregular structure which can promote better intermolecular packing and, consequently, improved charge mobility.
| Structural Feature | Primary Role in Polymer Synthesis | Impact on Final Polymer Properties |
|---|---|---|
| Dibromo Groups (at C2, C5) | Reactive sites for polymerization (e.g., Stille, Suzuki coupling) | Enables formation of the polymer backbone; defines chain connectivity |
| Difluoro Groups (at C3, C4) | Modifies electronic character of the monomer | Lowers HOMO/LUMO energy levels; improves air stability and charge transport |
| Methyl Group (on ring) | Increases steric bulk and disrupts planarity | Enhances solubility for solution-based processing |
Application in Agrochemical and Specialty Chemical Research and Development (excluding specific product efficacy)
In the field of agrochemical research, the discovery of new active ingredients often relies on the systematic synthesis and screening of novel molecular structures. Halogenated organic compounds are a cornerstone of modern agrochemicals, with a high percentage of recently launched products containing halogen atoms. researchgate.net The inclusion of halogens like fluorine and bromine can significantly alter a molecule's physical, chemical, and biological properties.
This compound serves as an ideal starting scaffold for building libraries of potential agrochemical candidates. Researchers utilize such building blocks for several key reasons:
Structural Diversity : The bromine atoms can be replaced with a wide variety of other functional groups through cross-coupling or nucleophilic substitution reactions, allowing for the rapid generation of a diverse set of derivatives.
Physicochemical Modulation : The fluorine atoms are known to influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The specific difluoro-substitution pattern of this molecule offers a unique electronic and steric profile for exploration.
Scaffold Hopping : This toluene (B28343) derivative can be used as a core structure from which to build entirely new classes of compounds for screening in biological assays.
The research focuses on using this compound to synthesize new chemical entities whose potential application in agriculture can then be investigated. researchgate.net
Scaffold for the Synthesis of Ligands in Organometallic Chemistry Research
The synthesis of ligands is central to the advancement of organometallic chemistry and catalysis. researchgate.netmt.com Ligands are molecules that bind to a metal center, and their structure dictates the reactivity, selectivity, and stability of the resulting metal complex. This compound is a valuable scaffold for creating specialized ligands for research in this area.
The two bromine atoms can be readily converted into a variety of coordinating groups. A common strategy involves a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium, to replace one or both bromine atoms with lithium. msu.edu This newly formed organolithium intermediate is a powerful nucleophile that can then react with various electrophiles to install coordinating atoms. For example, reaction with a chlorophosphine (Cl-PR₂) would yield a phosphine ligand, a workhorse in catalysis.
The 2,5-substitution pattern allows for the synthesis of ligands that can potentially bind to a metal in a "pincer" or bidentate fashion, depending on the nature of the groups introduced. fiveable.me The fluorine and methyl groups on the aromatic backbone provide a way to sterically and electronically tune the resulting ligand, which in turn influences the properties of the final organometallic complex. This tuning is critical for developing new catalysts with enhanced activity or selectivity for specific chemical transformations. archive.org
Emerging Research Themes and Future Directions for 2,5 Dibromo 3,4 Difluorotoluene
Development of Novel and Highly Efficient Catalytic Systems for Transformations
The transformation of polyhalogenated aromatics like 2,5-Dibromo-3,4-difluorotoluene is heavily reliant on the development of sophisticated catalytic systems. The presence of multiple halogen substituents with differing reactivities—two bromine atoms and two fluorine atoms—presents a significant challenge and an opportunity for selective functionalization.
Future research will likely focus on the design of catalysts that can selectively activate C-Br bonds over the more inert C-F bonds. Palladium-based catalysts are well-established for cross-coupling reactions of aryl bromides. nih.gov However, achieving high efficiency and selectivity in the presence of fluorine substituents requires careful ligand design. The development of sterically demanding and electron-rich phosphine (B1218219) ligands, as well as N-heterocyclic carbene (NHC) ligands, will be crucial. nih.gov These ligands can enhance the oxidative addition of the palladium catalyst to the C-Br bond while minimizing side reactions. nih.gov
Furthermore, copper-catalyzed reactions are emerging as a cost-effective and versatile alternative for both halogenation and dehalogenation processes. mdpi.com Research into bimetallic catalytic systems, such as those combining palladium and copper, could offer synergistic effects, leading to enhanced reactivity and selectivity in the transformation of this compound. The development of heterogeneous catalysts, where the catalytic species are immobilized on a solid support, is another promising avenue, offering advantages in terms of catalyst recovery and reuse, which is critical for sustainable chemical processes. mdpi.com
A summary of potential catalytic systems for the transformation of polyhalogenated toluenes is presented in Table 1.
Table 1: Potential Catalytic Systems for Polyhalogenated Toluene (B28343) Transformations
| Catalyst Type | Target Transformation | Key Advantages |
| Palladium-Phosphine Complexes | Cross-coupling (e.g., Suzuki, Heck) | High reactivity and selectivity for C-Br bonds. nih.gov |
| Palladium-NHC Complexes | Cross-coupling | Enhanced stability and activity for challenging substrates. nih.gov |
| Copper-based Catalysts | Halogenation, Dehalogenation, Cross-coupling | Cost-effective and versatile. mdpi.com |
| Bimetallic (e.g., Pd/Cu) | Synergistic Catalysis | Potentially enhanced reactivity and selectivity. |
| Heterogeneous Catalysts | Various Transformations | Ease of separation and reusability. mdpi.com |
Exploration of Unconventional Reactivity Pathways and Mechanistic Discoveries
The unique electronic and steric properties imparted by the combination of bromine and fluorine substituents on the toluene ring open the door to exploring unconventional reactivity pathways. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring and the adjacent methyl group. numberanalytics.com
One area of future investigation will be the selective C-H activation of the methyl group. While challenging, direct functionalization of the methyl group would provide a more atom-economical route to a variety of derivatives. Research into transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, that can mediate the selective insertion into the C-H bonds of the methyl group will be of high interest.
Furthermore, the potential for regioselective dehalogenation presents another intriguing research direction. Catalytic systems that can selectively remove one or both bromine atoms while leaving the fluorine atoms intact, or vice versa, would provide access to a range of partially halogenated intermediates for further diversification. Understanding the intricate mechanisms of these selective transformations through detailed kinetic and spectroscopic studies will be paramount. researchgate.net Computational studies will also play a crucial role in elucidating the complex potential energy surfaces of these reactions. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Research Methodologies
The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms is set to revolutionize the exploration and optimization of reactions involving complex molecules like this compound.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the ability to readily scale up production. rsc.orgeuropa.eu For the transformation of this compound, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities in catalytic reactions. youtube.com The on-demand generation of reactive intermediates in flow can also minimize the formation of byproducts. youtube.com
Automated synthesis platforms, which can perform a large number of reactions in parallel, are powerful tools for the high-throughput screening of reaction conditions and catalysts. illinois.edunih.govsciencedaily.com By integrating these platforms with analytical techniques, researchers can rapidly identify optimal conditions for the transformation of this compound, accelerating the discovery of new derivatives and materials. illinois.edusciencedaily.com This approach is particularly valuable for exploring the vast parameter space of multicomponent reactions and for discovering novel catalytic systems. nih.gov
Advanced Computational Modeling for Complex Reaction Systems and Material Design
Advanced computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding the intricate details of reaction mechanisms and for predicting the properties of new materials derived from this compound.
DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of this molecule and its various isomers. nih.govphyschemres.orgresearchgate.netfigshare.com By modeling the transition states of potential reactions, researchers can predict the most likely reaction pathways and identify the factors that control selectivity. nih.gov This information is crucial for the rational design of more efficient and selective catalysts. For instance, computational studies can help in understanding the subtle electronic and steric effects of the fluorine and bromine substituents on the reactivity of the C-Br and C-F bonds, as well as the methyl group. numberanalytics.com
In the context of material design, computational modeling can be used to predict the electronic and optical properties of polymers and other functional materials derived from this compound. This predictive capability can guide synthetic efforts towards materials with desired characteristics, such as specific band gaps for electronic applications or particular liquid crystalline phases.
Table 2: Applications of Computational Modeling in the Study of Polyhalogenated Aromatics
| Modeling Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, and selectivity. nih.gov |
| DFT | Electronic Structure Analysis | HOMO-LUMO gaps, charge distribution, and reactivity indices. physchemres.orgresearchgate.netnih.gov |
| Molecular Dynamics (MD) | Material Property Prediction | Conformational analysis, packing in solid state, and phase behavior. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Understanding substrate binding and catalytic mechanisms in biological systems. nih.gov |
Potential for Derivatization Towards Next-Generation Functional Materials
The true potential of this compound lies in its derivatization to create a new generation of functional materials with tailored properties. The presence of two addressable bromine atoms allows for the synthesis of a variety of conjugated polymers through cross-coupling reactions.
One of the most promising applications is in the field of organic electronics. The incorporation of fluorine atoms into conjugated polymers is known to lower the HOMO and LUMO energy levels, which can improve the stability and performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. researchgate.net The specific substitution pattern of this compound could lead to polymers with unique electronic and photophysical properties. numberanalytics.com
Another area of interest is the synthesis of liquid crystals. The rigid, substituted aromatic core of this compound could be incorporated into mesogenic structures. The fluorine substituents can influence the mesophase behavior and the dielectric properties of the resulting liquid crystals, making them potentially suitable for display applications. researchgate.net
Furthermore, the high degree of halogenation suggests potential applications in the development of flame-retardant materials and as intermediates in the synthesis of agrochemicals and pharmaceuticals, where the introduction of fluorine can enhance biological activity. researchgate.netnumberanalytics.com The selective functionalization of the bromine atoms allows for the construction of complex molecular architectures with precise control over their three-dimensional structure.
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-dibromo-3,4-difluorotoluene?
- Methodological Answer : The compound can be synthesized via halogenation of 3,4-difluorotoluene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., Fe or AlBr₃) under controlled temperatures (40–60°C) to ensure selective bromination at the 2 and 5 positions . Alternatively, stepwise halogenation involves fluorination followed by bromination, with intermediate purification via column chromatography. Reaction conditions (solvent, catalyst loading, and temperature) must be optimized to minimize side products like over-brominated derivatives.
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions and ¹H/¹³C NMR for bromine and methyl group assignments.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves the spatial arrangement of substituents. Crystallization is typically achieved via slow evaporation in dichloromethane/hexane mixtures.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for Br/F atoms .
Q. What are the common reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atoms are susceptible to Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water at 80°C. Fluorine substituents remain inert under these conditions, making the compound a versatile scaffold for synthesizing polyfluorinated biaryls .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution in this compound?
- Methodological Answer : The meta-directing nature of fluorine and steric hindrance from bromine dictate reactivity. For example, in SNAr reactions with methoxide, substitution occurs preferentially at the less hindered C2 bromine. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .
Q. What strategies resolve contradictions in reported crystallographic data for halogenated toluenes?
- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from twinned crystals or disorder in halogen positions . Use SHELXE for phase refinement and Olex2 for model validation. Compare data with analogous structures (e.g., 3,5-dibromo-2,6-difluorotoluene ) to identify systematic errors .
Q. How can this compound be utilized in designing low-bandgap polymers for optoelectronics?
- Methodological Answer : The compound serves as a monomer in Stille coupling with stannylated thiophenes to form conjugated polymers. Bromine acts as a leaving group, while fluorine enhances electron deficiency, lowering the LUMO level. UV-Vis and cyclic voltammetry assess optical/electronic properties, with bandgaps typically <2.0 eV .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
